molecular formula C18H14N2O4S2 B5381272 3-(4-methoxybenzyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-(4-methoxybenzyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5381272
M. Wt: 386.4 g/mol
InChI Key: KXBPATANFRTVFZ-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxybenzyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidine derivative that has gained significant attention in scientific research due to its potential biological activities. This compound has been synthesized using various methods and has shown promising results in various biological assays. In

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways in the body. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
3-(4-methoxybenzyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body, which can lead to the prevention and treatment of various diseases. This compound has also been shown to have antifungal and antibacterial properties, which can be useful in the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(4-methoxybenzyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its broad range of biological activities. This compound has been shown to have significant antioxidant, anticancer, antifungal, antibacterial, and anti-inflammatory activities, making it a versatile tool for researchers. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage of this compound and its potential side effects.

Future Directions

There are several future directions for the study of 3-(4-methoxybenzyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One of the potential future directions is the development of this compound as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and hypertension. Further studies are needed to determine the optimal dosage and mode of administration of this compound. Another potential future direction is the synthesis of analogs of this compound with improved biological activities and reduced toxicity. These analogs can be used as potential drug candidates in the future.
Conclusion:
In conclusion, 3-(4-methoxybenzyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidine derivative that has shown promising results in various biological assays. This compound has significant antioxidant, anticancer, antifungal, antibacterial, and anti-inflammatory activities, making it a versatile tool for researchers. However, further studies are needed to determine the safe dosage of this compound and its potential side effects. There are several future directions for the study of this compound, including its development as a therapeutic agent and the synthesis of analogs with improved biological activities.

Synthesis Methods

The synthesis of 3-(4-methoxybenzyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been achieved by various methods. One of the most commonly used methods involves the reaction of 4-methoxybenzylamine with 3-nitrobenzaldehyde in the presence of thiosemicarbazide and glacial acetic acid. The reaction mixture is then refluxed in ethanol to obtain the desired compound in good yields.

Scientific Research Applications

3-(4-methoxybenzyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential biological activities. It has been shown to possess significant antioxidant, anticancer, antifungal, antibacterial, and anti-inflammatory activities. This compound has also been studied for its potential as an antidiabetic and antihypertensive agent.

properties

IUPAC Name

(5Z)-3-[(4-methoxyphenyl)methyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S2/c1-24-15-7-5-12(6-8-15)11-19-17(21)16(26-18(19)25)10-13-3-2-4-14(9-13)20(22)23/h2-10H,11H2,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBPATANFRTVFZ-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.